4-Propyl-1,4-diazepan-5-one hydrochloride
Overview
Description
4-Propyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O It is a derivative of diazepan, a class of compounds known for their wide range of pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,4-diazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a propylamine derivative with a suitable diketone, followed by cyclization to form the diazepan ring
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Propyl-1,4-diazepan-5-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Propyl-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a key role in regulating neuronal excitability. By enhancing GABA activity, the compound may exert sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diazepan-5-one hydrochloride
- Diazepam
- Oxazepam
Uniqueness
4-Propyl-1,4-diazepan-5-one hydrochloride is unique due to its specific propyl substitution, which may confer distinct pharmacological properties compared to other diazepan derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-propyl-1,4-diazepan-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-6-10-7-5-9-4-3-8(10)11;/h9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTWXBEKIVMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNCCC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241675-80-8 | |
Record name | 5H-1,4-Diazepin-5-one, hexahydro-4-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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